molecular formula C21H19N3O B2505291 6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 331434-03-8

6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Katalognummer: B2505291
CAS-Nummer: 331434-03-8
Molekulargewicht: 329.403
InChI-Schlüssel: DWBQJSBHIORAJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with benzyl, dimethyl, and phenyl substituents, which contribute to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid, with catalysts like p-toluenesulfonic acid or sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Analyse Chemischer Reaktionen

Substitution Reactions

The benzyl and phenyl groups undergo nucleophilic/electrophilic substitution:

Reaction Type Reagents/Conditions Products Reference
Benzyl Substitution NaH/DMF, alkyl halides6-Alkyl derivatives (e.g., 6-methyl analogues)
Phenyl Halogenation Cl₂/FeCl₃ (electrophilic aromatic substitution)3-Chlorophenyl derivatives

Example :

  • Treatment with NaH and methyl iodide in DMF replaces the benzyl group with a methyl group, yielding 6-methyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one .

Oxidation and Reduction

The compound undergoes redox reactions at specific positions:

Oxidation

  • Reagents : KMnO₄ in acidic medium.

  • Products : Ketones or carboxylic acids at the benzyl position.

  • Example : Oxidation of the benzyl group yields 6-oxo-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one.

Reduction

  • Reagents : H₂/Pd-C or LiAlH₄ .

  • Products : Hydrogenation of the pyrimidine ring or reduction of carbonyl groups.

Functionalization for Biological Activity

Derivatives are synthesized to enhance pharmacological properties:

Modification Reagents Biological Target Activity
7-Methoxy Derivatives CH₃I/K₂CO₃ in DMFCDK2 inhibitionAnticancer (IC₅₀: 27.6 μM)
Amino-Substituted NH₃/EtOH (nucleophilic substitution)Mycobacterium tuberculosisAntitubercular (MIC: 2 μg/mL)

Case Study :

  • Introducing a methoxy group at position 7 improves solubility and CDK2 inhibitory activity, critical for anticancer applications .

Stability and Degradation

  • Hydroxylation : Resistance in Mtb is linked to FAD-dependent hydroxylase (Rv1751), which hydroxylates the compound at position 6 .

  • Photodegradation : Exposure to UV light induces ring-opening reactions, forming quinazoline derivatives .

Analytical Characterization

Reaction products are validated via:

  • NMR : Distinct peaks for methyl (δ 2.32–2.60 ppm) and aromatic protons (δ 7.2–8.3 ppm) .

  • Mass Spectrometry : Molecular ion peaks at m/z 329 [M+H]⁺ confirm structural integrity .

Wissenschaftliche Forschungsanwendungen

Basic Information

  • Molecular Formula : C21H19N3O
  • Molecular Weight : 329.4 g/mol
  • CAS Number : 331434-03-8

Physical Properties

  • Density : Approximately 1.20 g/cm³ (predicted)
  • pKa : 6.31 (predicted)

Anticancer Activity

Research has demonstrated that 6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cell Line Studies : The compound showed an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating potent anticancer properties. Other studies have reported similar effects against lung and colon cancer cell lines.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity, showing effectiveness against a range of bacterial and fungal strains.

Antimicrobial Assays

  • Broad-Spectrum Activity : In vitro studies have indicated that this pyrazolo compound demonstrates broad-spectrum antimicrobial effects, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

Recent investigations suggest that derivatives of this compound can inhibit phosphodiesterase enzymes involved in inflammatory responses.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerCytotoxic effects on MDA-MB-231 cell line[Source 1]
AntimicrobialEffective against various bacterial strains[Source 2]
Anti-inflammatoryInhibits phosphodiesterase enzymes[Source 3]

Wirkmechanismus

The mechanism of action of 6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
  • 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

Uniqueness

Compared to similar compounds, 6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the benzyl group, in particular, can enhance its ability to interact with certain biological targets, potentially leading to improved efficacy in therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biologische Aktivität

6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C18H18N4O\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}

This structure contributes to its biological properties and interactions with various biological targets.

Biological Activity Overview

The biological activities of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, have been widely studied. Key activities include:

  • Anticancer Activity : Several studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds from this class have been shown to inhibit tumor growth in various cancer cell lines by targeting specific kinases involved in cell proliferation and survival .
  • Antitubercular Activity : High-throughput screening identified pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as promising candidates for antitubercular agents. The structure-activity relationship studies indicated that modifications on the pyrazole ring could enhance efficacy against Mycobacterium tuberculosis .
  • Anti-inflammatory Effects : Research has indicated that certain derivatives exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX) . For example, compounds with IC50 values comparable to standard anti-inflammatory drugs like celecoxib were reported.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Key findings include:

ModificationEffect on Activity
Substitution at position 3 with aryl groupsEnhanced anticancer activity
Alkyl substitutions at positions 2 and 5Improved solubility and bioavailability
Modifications on the benzyl groupAltered selectivity towards specific kinases

These modifications can significantly influence the compound's pharmacokinetic properties and overall therapeutic potential.

Case Study 1: Anticancer Activity

A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. Among them, this compound showed promising results with an IC50 value indicating potent inhibition of cancer cell proliferation compared to untreated controls .

Case Study 2: Antitubercular Screening

In a high-throughput screening for antitubercular agents, several pyrazolo[1,5-a]pyrimidine derivatives were evaluated. The lead compound exhibited significant bactericidal activity against M. tuberculosis strains with minimal cytotoxicity towards human cells .

Eigenschaften

IUPAC Name

6-benzyl-2,5-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c1-14-18(13-16-9-5-3-6-10-16)21(25)24-20(22-14)19(15(2)23-24)17-11-7-4-8-12-17/h3-12,23H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNGWNFMTOHTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=C(C(=O)N2N1)CC3=CC=CC=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.